BenchChemオンラインストアへようこそ!

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

This THP-protected pyrazolo[3,4-b]pyridine is a strategic building block for medicinal chemistry. The orthogonal 3-Br and 5-Cl substituents enable sequential cross-coupling: C-Br reacts first at 70°C, leaving C-Cl intact for a second coupling at 80–100°C. The N1-THP group eliminates acidic N-H proton interference, ensuring compatibility with organolithium and Grignard reagents. This dual-halogen pattern streamlines parallel library synthesis of 3,5-disubstituted kinase inhibitors, reducing intermediate steps compared to mono-halogenated analogs. With a LogP of 3.3, it provides a favorable baseline for CNS and intracellular target programs.

Molecular Formula C11H11BrClN3O
Molecular Weight 316.58 g/mol
CAS No. 1416713-51-3
Cat. No. B1446301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS1416713-51-3
Molecular FormulaC11H11BrClN3O
Molecular Weight316.58 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=N3)Cl)C(=N2)Br
InChIInChI=1S/C11H11BrClN3O/c12-10-8-5-7(13)6-14-11(8)16(15-10)9-3-1-2-4-17-9/h5-6,9H,1-4H2
InChIKeyMHGAZOHWCYZTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-51-3): Core Properties and Sourcing Profile for Medicinal Chemistry Programs


3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a halogenated, THP-protected pyrazolo[3,4-b]pyridine building block widely employed in kinase inhibitor and antimicrobial agent development [1]. The compound features a bicyclic aromatic core with a bromo substituent at the 3-position and a chloro substituent at the 5-position, while the tetrahydropyran-2-yl (THP) group at N1 serves as a protective moiety that enhances stability and solubility during multi-step synthesis [2]. Its computed XLogP3 is 3.3, topological polar surface area is 39.9 Ų, and it presents three hydrogen-bond acceptor sites with zero hydrogen-bond donors [2]. Commercial availability is typically at ≥95% purity, with a catalog molecular weight of 316.58 g·mol⁻¹ .

Why 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Cannot Be Trivially Replaced by Other Pyrazolopyridine Building Blocks


The pyrazolo[3,4-b]pyridine scaffold tolerates numerous substitution patterns, but even structurally close analogs diverge sharply in physicochemical properties, synthetic reactivity, and biological compatibility [1]. Replacement with the regioisomeric [3,4-c] fusion, the deprotected N-H form, or mono-halogenated variants alters the spatial arrangement of recognition elements, the lipophilicity window, and the chemoselectivity of downstream cross-coupling steps. The quantitative evidence below demonstrates that the simultaneous presence of the THP protecting group, the 3-Br handle, and the 5-Cl substituent creates a unique profile that generic substitution cannot recapitulate.

Head-to-Head Quantitative Differentiation of 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Versus Its Closest Analogs


Lipophilicity Advantage of the 3-Br/5-Cl Substitution Pattern over the Mono-Brominated Analog

The target compound exhibits a computed XLogP3 of 3.3, which is 1.34 log units higher than the LogP of 1.96 reported for the mono-brominated analog 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-33-1) [1][2]. This increase in lipophilicity, driven by the additional chlorine substituent at the 5-position, places the compound closer to the optimal range for membrane permeability and CNS drug-like space without requiring post-functionalization.

Lipophilicity Drug-likeness Physicochemical profiling

Orthogonal Synthetic Reactivity: C-Br Versus C-Cl Bond Strength Enables Sequential Chemoselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C-Br bond is intrinsically weaker than the C-Cl bond. Quantum mechanical calculations on structurally related polyhalogenated heterocycles show a calculated C-Br stretching frequency of 1165 cm⁻¹ versus 1191 cm⁻¹ for C-Cl, corresponding to a weaker bond that undergoes oxidative addition more readily [1]. This differential reactivity allows chemists to functionalize the 3-Br position first—via Suzuki, Sonogashira, or Buchwald-Hartwig coupling—while leaving the 5-Cl handle intact for a subsequent orthogonal transformation. Mono-halogenated analogs or regioisomers with reversed halogen placement lack this sequential chemoselectivity.

Sequential cross-coupling Chemoselectivity Polyhalogenated heterocycles

THP Protection at N1 Prevents Undesired N-H Deprotonation and Improves Solubility Relative to the Deprotected Analog

The tetrahydropyran-2-yl (THP) group at N1 of the target compound serves as an acid-labile protecting group for the pyrazole N-H. The deprotected analog, 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1245649-96-0), bears a free N-H (pKa predicted ~2.88 for the unsubstituted core ), which can undergo deprotonation under basic cross-coupling conditions, leading to competing side reactions and reduced yields. Additionally, the THP group contributes to a higher molecular weight (316.58 vs 232.47 g·mol⁻¹ ) and improved organic solubility, as reflected in the XLogP3 of 3.3 versus a significantly lower LogP expected for the unprotected, more polar N-H form [1].

Protecting group strategy Solubility enhancement Synthetic compatibility

Regioisomeric Differentiation: [3,4-b] Fusion Confers Distinct Kinase-Inhibitor Scaffold Geometry Versus [3,4-c] Isomer

The target compound features the [3,4-b] pyrazolopyridine fusion, which is the most extensively explored regioisomer in kinase inhibitor programs, with over 300,000 structures and 2,400 patents documented [1]. The regioisomeric [3,4-c] analog—3-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416712-43-0)—has identical molecular formula, molecular weight (316.58), and halogen placement, but the transposed ring fusion changes the angular relationship between the pyrazole and pyridine rings, altering the vector of substituents and the shape of the ATP-binding site mimic. The [3,4-b] geometry positions the 3-substituent toward the hinge-binding region of kinases, a feature consistently exploited in the design of TRK, GSK-3, and Raf inhibitors [1].

Regioisomerism Kinase inhibitor design Scaffold geometry

High-Value Procurement Scenarios for 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Differentiation


Kinase-Focused Fragment and Lead-Generation Libraries

Medicinal chemistry teams constructing pyrazolo[3,4-b]pyridine-based kinase inhibitor libraries should prioritize this compound as a central scaffold. The [3,4-b] fusion geometry is validated across TRK, GSK-3, Raf, and TBK1 inhibitor programs [1]. Its 3-Br/5-Cl pattern provides two orthogonal diversification handles, enabling efficient parallel synthesis of 3,5-disubstituted analogs with controlled regiochemistry [2]. The XLogP3 of 3.3 positions initial analogs within favorable drug-like space before additional functionalization.

Sequential Chemoselective Cross-Coupling for Complex Biaryl and Heteroaryl Arrays

Process chemists and medicinal chemists requiring site-selective C-C bond formation should procure this building block for its demonstrated orthogonal reactivity. The C-Br bond at position 3 undergoes oxidative addition preferentially, allowing Suzuki or Sonogashira coupling at lower temperatures (e.g., 70 °C), while the C-Cl bond at position 5 remains intact for a second coupling step at elevated temperatures (80–100 °C) [2]. This one-building-block, two-step sequence reduces the number of intermediates that must be synthesized, purified, and characterized compared to routes using sequential mono-halogenated building blocks.

Synthetic Routes Requiring Strongly Basic or Organometallic Conditions

For synthetic protocols involving organolithium reagents, Grignard reagents, or strong bases (e.g., LDA, NaH), the THP-protected form is mandatory. The free N-H analog (CAS 1245649-96-0) possesses an acidic proton (predicted pKa ~2.88 for the core scaffold ) that would be deprotonated, leading to competing nucleophilic pathways and reduced yields or complex mixtures. Procurement of the THP-protected variant ensures compatibility with standard medicinal chemistry transformations without requiring an additional protection step.

Physicochemical Property Optimization in CNS and Intracellular Target Programs

Teams optimizing compounds for CNS penetration or intracellular targets where moderate lipophilicity is desired should select this compound over the mono-brominated analog (CAS 1416713-33-1, LogP 1.96 [3]). The ΔLogP of +1.34 provides a meaningful baseline shift that can improve passive membrane permeability while still allowing post-coupling modifications to fine-tune properties within the desired range. This is particularly relevant for kinase targets where the ATP-binding pocket is intracellular and requires adequate cell permeability.

Quote Request

Request a Quote for 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.